Hexyltrichlorosilane (CAS 928-65-4) is a mid-chain alkyltrichlorosilane primarily utilized as a precursor for self-assembled monolayers (SAMs), surface functionalization, and area-selective deposition (ASD) blocking layers[1]. Featuring a six-carbon alkyl chain and three highly reactive hydrolyzable chlorine groups, it provides a critical balance between vapor-phase volatility and steric shielding [2]. Its baseline properties include a boiling point of 191–192 °C and rapid hydrolysis in the presence of moisture, making it highly suitable for chemical vapor deposition (CVD) and atomic layer deposition (ALD) workflows where precise, nanometer-scale surface energy modification is required without exceeding strict thermal budgets [1].
Substituting hexyltrichlorosilane with shorter-chain analogs (e.g., propyltrichlorosilane) or longer-chain industry standards (e.g., octadecyltrichlorosilane, OTS) frequently results in process failures or suboptimal film properties [1]. Shorter chains often lack the steric bulk required to form densely packed, defect-free monolayers, leading to pinholes that compromise atomic layer deposition (ALD) blocking efficacy [2]. Conversely, longer chains like OTS exhibit significantly higher boiling points and lower vapor pressures, requiring elevated vaporization temperatures that can degrade thermally sensitive substrates or complicate vapor-phase delivery[1]. Furthermore, in nanoelectronic applications, substituting with longer chains creates an excessively thick dielectric barrier that extinguishes intermolecular electronic coupling and tunneling currents [3].
For vapor-phase SAM deposition, precursor volatility directly dictates the required thermal budget of the delivery system. Hexyltrichlorosilane exhibits a boiling point of 191–192 °C, allowing it to reach process-critical vapor pressures at significantly lower temperatures than longer-chain analogs [1]. In contrast, octyltrichlorosilane (C8) requires heating to 125 °C just to achieve 1 mmHg of vapor pressure, and its boiling point is 225 °C[2]. Hexyltrichlorosilane provides sufficient volatility for rapid vapor-phase saturation without the extreme handling challenges of highly volatile short-chain silanes.
| Evidence Dimension | Boiling Point / Vaporization Thermal Budget |
| Target Compound Data | 191–192 °C boiling point |
| Comparator Or Baseline | Octyltrichlorosilane (C8) (Boiling point 225 °C; VP 1 mmHg at 125 °C) |
| Quantified Difference | 33 °C to 34 °C lower boiling point than the C8 analog |
| Conditions | Standard atmospheric pressure for boiling point; vapor-phase deposition systems |
Enables efficient gas-phase functionalization in ALD/CVD tools at lower temperatures, reducing thermal stress on substrates and preventing precursor condensation in delivery lines.
In the fabrication of molecular electronic devices, the thickness of the insulating SAM dictates the electron tunneling probability. Hexyltrichlorosilane (HTS) forms a highly controlled, ultra-thin monolayer that permits measurable intermolecular electronic coupling [1]. Studies utilizing HTS in planar nanogap junctions demonstrate that its shorter chain length provides an optimal tunneling barrier, whereas standard octadecyltrichlorosilane (OTS) forms a much thicker monolayer (~2.5 nm) that heavily attenuates tunneling currents [1]. Furthermore, HTS allows for systematic, controllable cross-linking (Si-O-Si) within the monolayer to precisely tune lateral electronic coupling.
| Evidence Dimension | Monolayer Thickness and Tunneling Permissibility |
| Target Compound Data | Forms an ultra-thin SAM (~0.8-1.0 nm) permitting measurable electronic coupling |
| Comparator Or Baseline | Octadecyltrichlorosilane (OTS) (Forms a ~2.5 nm thick SAM) |
| Quantified Difference | ~68% reduction in dielectric barrier thickness compared to OTS |
| Conditions | Planar nanogap junctions with self-assembled monolayers |
Essential for researchers and engineers designing molecular electronics or tunnel junctions where standard long-chain SAMs act as overly thick insulators.
Hexyltrichlorosilane is utilized as a surface-aligned monolayer (SAM) to selectively block atomic layer deposition (ALD) and chemical vapor deposition (CVD) on specific substrate regions, such as porous low-k dielectrics [1]. Compared to shorter-chain silanes (e.g., propyltrichlorosilane), the six-carbon alkyl chain of hexyltrichlorosilane provides sufficient steric bulk and van der Waals interactions to form a densely packed layer that prevents the penetration of ALD precursors (like those used for ZnO or AlOx) [1]. At the same time, it avoids the severe vapor-delivery challenges associated with C12–C18 silanes, making it a highly effective blocking agent for vapor-phase ASD workflows.
| Evidence Dimension | ALD Blocking Efficacy vs. Chain Length |
| Target Compound Data | C6 chain provides dense steric packing with high vapor-phase processability |
| Comparator Or Baseline | Propyltrichlorosilane (C3) (Insufficient steric bulk) / Octadecyltrichlorosilane (C18) (Poor vapor-phase processability) |
| Quantified Difference | Provides a 6-carbon steric barrier (vs. 3-carbon for propyl) while maintaining vapor-phase processability below 200 °C (unlike 18-carbon OTS) |
| Conditions | Selective ALD/CVD of metal oxides (e.g., ZnO, AlOx) on patterned substrates |
Procuring the C6 silane ensures high-fidelity selective deposition without requiring high-temperature precursor delivery systems.
Hexyltrichlorosilane is highly suited for use as a vapor-deposited blocking layer in ASD workflows. By forming a densely packed SAM on designated regions (such as porous low-k dielectrics), it prevents the nucleation and growth of metal oxides (e.g., AlOx, ZnO) during subsequent ALD or CVD steps [1]. Its volatility makes it ideal for integration into standard vacuum deposition tools.
Due to its ability to form ultra-thin (~0.8 nm) monolayers with controllable Si-O-Si cross-linking, this compound is the specific choice for fabricating planar nanogap junctions[2]. It allows researchers to investigate intermolecular electronic coupling and tunneling phenomena that would be completely insulated by thicker, industry-standard SAMs like OTS.
For modifying the hydrophobicity of complex or highly structured substrates (e.g., MEMS devices, microfluidics), hexyltrichlorosilane is preferred over longer-chain silanes. Its boiling point of 191–192 °C allows for efficient vaporization and gas-phase transport without the need for excessive heating, ensuring uniform conformal coating on delicate microstructures [3].
Corrosive;Acute Toxic